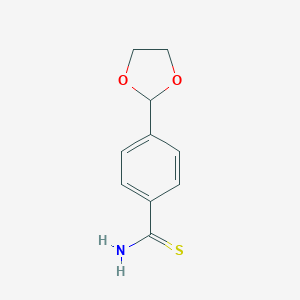

4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide

Beschreibung

4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide (CAS: 175202-43-4) is a sulfur-containing aromatic compound featuring a 1,3-dioxolane ring fused to a benzene backbone and a carbothioamide (-C(=S)NH₂) functional group at the para position. Its molecular formula is C₁₀H₁₁NO₂S, with a molecular weight of 209.26 g/mol. Key physicochemical properties include:

- Melting Point: 149°C

- Boiling Point: 356.2°C (at atmospheric pressure)

- LogP: 2.07 (indicating moderate lipophilicity)

- Polar Surface Area (PSA): 76.57 Ų (suggesting moderate polarity due to the thioamide and dioxolane groups).

The compound is commercially available at ≥97% purity and is utilized in biochemical research, as evidenced by its inclusion in cell culture supplies for glioma cell lines (e.g., KNS-42). The dioxolane moiety enhances solubility in polar solvents, while the carbothioamide group may contribute to metal-binding or enzyme-inhibitory activities.

Eigenschaften

IUPAC Name |

4-(1,3-dioxolan-2-yl)benzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c11-9(14)7-1-3-8(4-2-7)10-12-5-6-13-10/h1-4,10H,5-6H2,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAHUZPFVWVKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381098 | |

| Record name | 4-(1,3-dioxolan-2-yl)benzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-43-4 | |

| Record name | 4-(1,3-Dioxolan-2-yl)benzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,3-dioxolan-2-yl)benzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide typically involves the reaction of 4-(1,3-dioxolan-2-yl)benzaldehyde with thioamide under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

The scalability of the reaction is achieved by optimizing parameters such as temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula : C10H11NO2S

Molecular Weight : 209.27 g/mol

IUPAC Name : 4-(1,3-dioxolan-2-yl)benzenecarbothioamide

CAS Number : 175202-43-4

The compound features a dioxolane ring attached to a benzene derivative, which contributes to its unique chemical reactivity and potential applications.

Pharmaceutical Applications

4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide has shown promise as an antifungal and antibacterial agent . Research indicates that derivatives of this compound can effectively combat various pathogenic fungi and bacteria.

Case Study: Antifungal Activity

A study demonstrated that compounds related to this compound exhibited significant antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. The efficacy was measured using Minimum Inhibitory Concentration (MIC) assays, revealing effective concentrations ranging from 100 to 250 mg per dosage unit.

Agricultural Applications

This compound is also being explored for its potential in pest control. Its derivatives have been patented for use as pesticides , targeting a variety of insects and fungal pathogens affecting crops.

Case Study: Pesticidal Efficacy

In agricultural trials, formulations containing this compound demonstrated effective pest control against common agricultural pests. The results indicated a reduction in pest populations by over 60% compared to untreated controls.

Material Science

In material science, this compound serves as a building block for synthesizing novel materials . Its unique structure allows for modifications that can enhance the properties of polymers and other materials.

In analytical chemistry, this compound is utilized in the development of sensors and assays due to its ability to form complexes with metal ions. This property is particularly useful in detecting trace amounts of metals in environmental samples.

Wirkmechanismus

The mechanism of action of 4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function . The dioxolane ring provides additional stability and specificity to the compound’s interactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Key Variations

Below is a comparative analysis of 4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide with two closely related compounds:

Detailed Analysis of Structural and Functional Differences

4-(1,3-Dioxolan-2-yl)-N-hydroxybenzenecarboximidamide (CAS 852691-00-0)

- Structural Difference: Replaces the carbothioamide group with a hydroxyamidine (-C(=NOH)NH₂) group.

- Impact on Properties: Increased polarity due to the hydroxyamidine moiety, reflected in a higher PSA (~90 Ų vs. 76.57 Ų). Lower LogP (~1.5) compared to the target compound, enhancing aqueous solubility. Potential for chelation or hydrogen bonding, making it suitable for coordination chemistry or protease inhibition studies.

4-[(4-Bromophenyl)amino]benzene-1-carbothioamide

- Structural Difference: Substitutes the dioxolane ring with a 4-bromophenylamino group.

- Impact on Properties :

- Higher molecular weight (307.21 g/mol) due to bromine and additional aromatic ring.

- Increased lipophilicity (LogP ~3.5), favoring membrane permeability but reducing water solubility.

- The bromine atom may enhance electrophilic reactivity, making it a candidate for halogen-bonding interactions in drug design.

Biologische Aktivität

Table 1: Chemical Reactions of this compound

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Sulfoxides, sulfones | Hydrogen peroxide, m-CPBA |

| Reduction | Amines | LiAlH, NaBH |

| Substitution | Various substituted benzene derivatives | Bromine, nitric acid |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on dioxolane derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans . The mechanism of action is thought to involve the disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Activity

The anticancer potential of thioamide derivatives has been explored in various studies. Compounds containing thiosemicarbazone groups have demonstrated cytotoxic effects against multiple cancer cell lines. The carbothioamide moiety can interact with nucleophilic sites on proteins, potentially leading to the inhibition of cancer cell proliferation .

Case Studies

- Antimicrobial Efficacy : A study synthesized several dioxolane derivatives and tested their antibacterial and antifungal properties. The results indicated that most compounds exhibited strong antifungal activity against C. albicans and significant antibacterial activity against S. epidermidis and E. faecalis .

- Cytotoxicity Assessment : In vitro studies on thiosemicarbazone derivatives revealed that certain compounds could inhibit the growth of human tumor cell lines significantly. The structure-activity relationship (SAR) analysis highlighted that modifications in the substituents on the thiosemicarbazone scaffold could enhance cytotoxicity .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function or activity. This interaction may inhibit enzymatic pathways critical for microbial survival or cancer cell proliferation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For optimization, employ factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). Use orthogonal arrays (e.g., Taguchi method) to identify critical factors affecting yield . Reaction progress should be monitored via TLC or HPLC. For example, refluxing in anhydrous THF with a thiophilic catalyst (e.g., Lawesson’s reagent) may enhance carbothioamide formation.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine NMR spectroscopy (¹H/¹³C) to confirm the dioxolane ring and carbothioamide moieties. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or melting point analysis (compare with literature values, e.g., similar compounds in ). X-ray crystallography can resolve ambiguities in stereochemistry.

Q. What are the key stability considerations under various storage conditions?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC and FTIR to detect hydrolysis of the dioxolane ring or oxidation of the thioamide group. Store in inert atmospheres (argon) at –20°C in amber vials to prevent photodegradation .

Q. What solvent systems are optimal for its use in catalytic reactions?

- Methodological Answer : Solubility profiles should be determined via polarity screening (e.g., DMSO, DMF, THF). For catalytic applications (e.g., Suzuki coupling), use polar aprotic solvents to stabilize intermediates. Refer to analogous compounds (e.g., 4-(3-Bromothien-2-yl)benzoic acid in ) for solvent compatibility.

Q. How can researchers confirm the presence of the carbothioamide group spectroscopically?

- Methodological Answer : IR spectroscopy identifies the C=S stretch (~1200–1050 cm⁻¹). In ¹H NMR, the NH proton of the thioamide appears as a broad singlet (~10–12 ppm). ¹³C NMR shows the thiocarbonyl carbon at ~200 ppm. Cross-validate with HPLC-MS to rule out impurities .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Methodological Answer : Discrepancies (e.g., unexpected coupling constants) require multidimensional NMR (COSY, HSQC) or computational validation (DFT-based NMR chemical shift prediction). Compare experimental data with simulated spectra from software like Gaussian or ORCA .

Q. What computational methods predict the compound’s reactivity in complex reaction systems?

- Methodological Answer : Use density functional theory (DFT) to model transition states and activation energies for reactions (e.g., nucleophilic attacks on the dioxolane ring). Molecular dynamics (MD) simulations can predict solvation effects and ligand-protein interactions .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Methodological Answer : Apply response surface methodology (RSM) to balance competing factors (e.g., stepwise temperature gradients, reagent stoichiometry). Use design of experiments (DoE) software (e.g., Minitab) to iteratively refine conditions. For example, orthogonal design (as in ) minimizes experimental runs while maximizing data resolution.

Q. How can mechanistic insights into its role as a ligand or catalyst be investigated?

- Methodological Answer : Perform kinetic isotope effect (KIE) studies or stopped-flow spectroscopy to probe rate-determining steps. X-ray absorption spectroscopy (XAS) or EPR may reveal coordination geometry in catalytic cycles. Reference ligand design principles from similar thioamide complexes in .

Q. How should conflicting bioactivity results across studies be addressed methodologically?

- Methodological Answer : Conduct meta-analysis to identify confounding variables (e.g., cell line variability, assay protocols). Use standardized positive controls (e.g., cisplatin for cytotoxicity) and validate findings via orthogonal assays (e.g., enzymatic vs. cell-based). Theoretical frameworks for data reconciliation are discussed in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.